molecular formula C28H25FO4 B15281290 (3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

(3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

Cat. No.: B15281290
M. Wt: 444.5 g/mol
InChI Key: GMNWSLUFBHQCCZ-OEPVSBQMSA-N
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Description

(3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound characterized by its unique structural features This compound contains a fluoro-methoxyphenyl group, an indene moiety, and a hex-4-ynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where a fluoro-methoxybenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Coupling Reactions: The indene derivative is then coupled with a phenylhexynoic acid derivative using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

    Final Assembly: The final step involves the esterification or amidation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:

    Receptors: Binding to specific receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

Compared to these similar compounds, (3R)-3-(4-((5-(2-Fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid stands out due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C28H25FO4

Molecular Weight

444.5 g/mol

IUPAC Name

(3R)-3-[4-[[5-(2-fluoro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C28H25FO4/c1-3-5-19(17-27(30)31)18-8-12-22(13-9-18)33-25-15-11-20-16-21(10-14-23(20)25)24-6-4-7-26(32-2)28(24)29/h4,6-10,12-14,16,19,25H,11,15,17H2,1-2H3,(H,30,31)/t19-,25?/m1/s1

InChI Key

GMNWSLUFBHQCCZ-OEPVSBQMSA-N

Isomeric SMILES

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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